2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structural features similar to 2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone have been synthesized and structurally analyzed to explore their chemical properties and potential applications. For instance, Banu et al. (2013) described the synthesis and crystal structure analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, highlighting the importance of intermolecular interactions in forming supramolecular networks (Banu et al., 2013). Similarly, Fengxian Yang et al. (2015) developed an efficient synthesis route for 3-amino-2-ethoxycarbonyl imidazo[1,2-a]pyridine derivatives, showcasing the versatility of these compounds in organic synthesis (Fengxian Yang et al., 2015).
Anticancer and Antimicrobial Activities
The structural motifs present in this compound have been explored for their potential anticancer and antimicrobial activities. Ding et al. (2012) synthesized novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives and tested their cytotoxicity against human cancer cell lines, identifying compounds with potential as cancer therapeutics (Ding et al., 2012). In the realm of antimicrobial research, Güzeldemirci and Küçükbasmacı (2010) reported the synthesis and biological evaluation of imidazo[2,1-b]thiazole derivatives, some of which exhibited promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).
Future Directions
Given the potential anticancer activity of similar compounds , future research could focus on further investigating the biological activity of this compound and its potential as a therapeutic agent. Additionally, more detailed studies could be conducted to fully elucidate the synthesis, chemical reactions, and physical and chemical properties of this compound.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It’s known that the imidazo[2,1-b]thiazole system, which this compound belongs to, is assembled based on the reaction of (2 z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .
Biochemical Pathways
Thiazole derivatives, which include imidazo[2,1-b]thiazoles, have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
In silico admet predictions have been performed for similar compounds, such as imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide derivatives .
Result of Action
Similar compounds have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Action Environment
The stability of the protein–ligand complex of similar compounds has been studied using molecular docking and dynamics studies .
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-2-25-16-5-3-14(4-6-16)17-12-22-15(13-26-19(22)20-17)11-18(23)21-7-9-24-10-8-21/h3-6,12-13H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYBWAHMWSIRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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